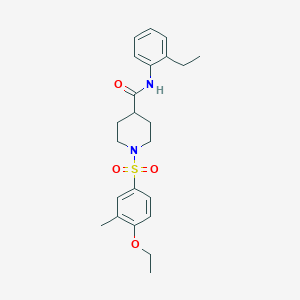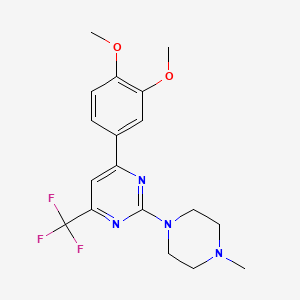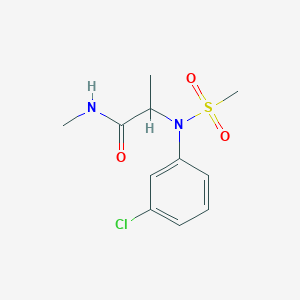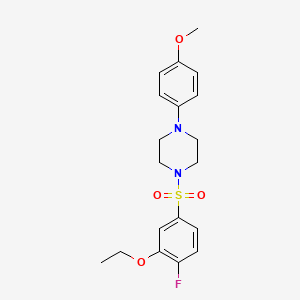![molecular formula C12H11FN4S B4244124 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B4244124.png)
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole
Übersicht
Beschreibung
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. Compounds containing the triazinoindole structure are known for their wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties
Vorbereitungsmethoden
The synthesis of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH). The reaction mixture is heated to facilitate the formation of the desired triazinoindole derivative .
Analyse Chemischer Reaktionen
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, iodine, and allyl bromide . For example, the compound can undergo halocyclization reactions to form halomethyl derivatives . These reactions are typically carried out in the presence of solvents like dimethylformamide (DMF) and catalysts such as triethylbenzylammonium chloride (TEBAC) .
Wissenschaftliche Forschungsanwendungen
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications. It has been studied for its potential use as an iron chelator in cancer therapy . The compound’s ability to selectively bind to ferrous ions and induce apoptosis in cancer cells makes it a valuable lead compound for further investigation . Additionally, derivatives of triazinoindoles have shown antifungal, antiviral, and antibacterial activities, making them promising candidates for the development of new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets and pathways in cells. For instance, the compound has been shown to induce apoptosis in cancer cells by binding to ferrous ions and disrupting cellular iron homeostasis . This leads to the activation of apoptotic pathways, including the mitochondrial pathway, resulting in cell death . The compound’s ability to inhibit enzymes such as aldose reductase also contributes to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing different substituents . These compounds share a similar triazinoindole core structure but differ in their substituents, which can significantly impact their biological activities and applications . For example, compounds with tert-butyl or pyridinocycloalkyl moieties have been studied for their enhanced biological activities, including antiproliferative and iron-chelating properties .
Eigenschaften
IUPAC Name |
3-ethylsulfanyl-8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c1-3-18-12-14-11-10(15-16-12)8-6-7(13)4-5-9(8)17(11)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMXZLWLPUDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Diethyl-3-[4-(phenylsulfamoyl)phenyl]urea](/img/structure/B4244049.png)

![1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B4244062.png)
![7-benzyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4244070.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4244076.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4244082.png)


![{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4244109.png)
![N-[1-(1-propylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4244110.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B4244118.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B4244144.png)

![N-cyclohexyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4244150.png)
